molecular formula C24H26N2O3S2 B11626456 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11626456
M. Wt: 454.6 g/mol
InChI Key: WASRRRRZSSIRMN-UHFFFAOYSA-N
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Description

2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzodioxole, cyclohexyl, and benzothieno pyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sulfur-containing compounds, cyclohexyl derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications .

Scientific Research Applications

2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-ALLYL-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-(1,3-Benzodioxol-5-yl)ethanol
  • n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine

Uniqueness

Compared to similar compounds, 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclohexyl group and benzothieno pyrimidinone core contribute to its stability and potential for diverse applications.

Properties

Molecular Formula

C24H26N2O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-3-cyclohexyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H26N2O3S2/c27-23-21-17-8-4-5-9-20(17)31-22(21)25-24(26(23)16-6-2-1-3-7-16)30-13-15-10-11-18-19(12-15)29-14-28-18/h10-12,16H,1-9,13-14H2

InChI Key

WASRRRRZSSIRMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N=C2SCC4=CC5=C(C=C4)OCO5)SC6=C3CCCC6

Origin of Product

United States

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